2-cyano-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-cyano-N-(2,4-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group (–CN) and a difluorophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with cyanoacetic acid in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include anhydrous potassium carbonate and dichloromethane as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce corresponding acids and amines.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyano-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The cyano group and difluorophenyl group play crucial roles in its activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-fluorophenyl)acetamide: Similar structure but with a single fluorine atom.
2-cyano-N-(2,6-difluorophenyl)acetamide: Similar structure with fluorine atoms at different positions.
Uniqueness
2-cyano-N-(2,4-difluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Biological Activity
2-Cyano-N-(2,4-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyano group and a difluorophenyl moiety. This combination potentially enhances its biological activity, making it a candidate for various therapeutic applications. The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is C10H8F2N2O. The presence of the cyano group (–C≡N) and the difluorophenyl group contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effective antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | EC50 (µM) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | 156.7 | X. oryzae |
Bismerthiazol | 230.5 | X. oryzae |
Thiodiazole copper | 545.2 | X. oryzae |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . The unique structural features of this compound enhance its binding affinity to target proteins involved in cancer progression.
Table 2: Summary of Anticancer Studies
Study Focus | Findings |
---|---|
Cell Viability Assays | Induced apoptosis in cancer cells |
Cytokine Modulation | Reduced IL-1β and TNFα levels |
Molecular Docking | High binding affinity to COX-2 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can modulate the production of pro-inflammatory cytokines in macrophage cultures .
Table 3: Anti-inflammatory Effects
Compound Name | Cytokine Inhibition (IL-1β) | Concentration (µM) |
---|---|---|
This compound | Significant reduction | 25-50 |
Dexamethasone | Positive control | 40 |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The cyano group enhances the compound's reactivity, allowing it to form stable complexes with enzymes or receptors involved in disease processes. Further studies are required to elucidate the precise mechanisms at play.
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound across various fields:
- Antimicrobial Research : Studies conducted on related compounds have shown promising results against plant pathogens, indicating a potential application in agricultural biocontrol .
- Cancer Therapeutics : Investigations into related compounds have revealed their ability to inhibit tumor growth in preclinical models .
- Inflammatory Disorders : The compound's ability to modulate inflammatory responses presents opportunities for developing new treatments for chronic inflammatory diseases .
Properties
IUPAC Name |
2-cyano-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUCAHUDHPLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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